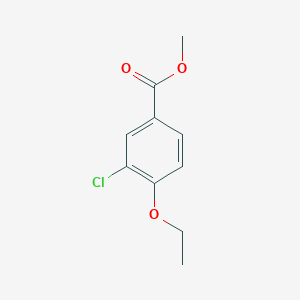

Methyl 3-chloro-4-ethoxybenzoate

Beschreibung

BenchChem offers high-quality Methyl 3-chloro-4-ethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-4-ethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-chloro-4-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVCZXIJTAKZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602569 | |

| Record name | Methyl 3-chloro-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192512-43-9 | |

| Record name | Methyl 3-chloro-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 3-chloro-4-ethoxybenzoate

Molecular Structure and Its Spectroscopic Implications

The structure of methyl 3-chloro-4-ethoxybenzoate combines several functional groups that each influence the molecule's spectroscopic behavior. The benzene ring is substituted with a methyl ester group (-COOCH₃), a chloro group (-Cl), and an ethoxy group (-OCH₂CH₃).

-

¹H and ¹³C NMR: The electron-withdrawing nature of the chloro and methyl ester groups, combined with the electron-donating effect of the ethoxy group, creates a distinct electronic environment for each proton and carbon atom. This results in a predictable pattern of chemical shifts in the NMR spectra.

-

Infrared (IR) Spectroscopy: The molecule possesses characteristic bonds, such as the carbonyl (C=O) of the ester, C-O bonds of the ether and ester, and C-Cl bond, which will give rise to distinct absorption bands in the IR spectrum.

-

Mass Spectrometry (MS): The molecule's mass and the stability of its fragments upon ionization will determine its fragmentation pattern, providing confirmation of its molecular weight and structural components.

Figure 1: Molecular structure of Methyl 3-chloro-4-ethoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, and the ethoxy group protons. The solvent is assumed to be deuterated chloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic H-2 | ~7.95 | d | 1H | Located ortho to the electron-withdrawing ester group, causing a significant downfield shift. |

| Aromatic H-6 | ~7.85 | dd | 1H | Ortho to the ester and meta to the chloro group, resulting in a downfield shift. |

| Aromatic H-5 | ~6.90 | d | 1H | Ortho to the electron-donating ethoxy group, causing an upfield shift. |

| Methoxy (-OCH₃) | ~3.90 | s | 3H | Typical range for methyl ester protons.[2] |

| Ethoxy (-OCH₂CH₃) | ~4.15 | q | 2H | Methylene protons adjacent to an oxygen atom. |

| Ethoxy (-OCH₂CH₃) | ~1.45 | t | 3H | Methyl protons of the ethoxy group. |

Causality behind Predictions: The chemical shifts of the aromatic protons are influenced by the interplay of the substituents. The ester group at C1 is strongly de-shielding, pushing the ortho protons (H-2 and H-6) downfield. The ethoxy group at C4 is strongly shielding due to its oxygen lone pairs, moving the ortho proton (H-5) upfield. The chloro group at C3 has a moderate de-shielding effect. This combination leads to a well-resolved aromatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals, as there are no planes of symmetry in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | ~166 | Typical chemical shift for an ester carbonyl carbon.[3] |

| Aromatic C-4 | ~158 | Attached to the electron-donating ethoxy group, shifted downfield. |

| Aromatic C-1 | ~124 | Attached to the ester group. |

| Aromatic C-3 | ~122 | Attached to the chlorine atom. |

| Aromatic C-6 | ~132 | Unsubstituted aromatic carbon. |

| Aromatic C-2 | ~130 | Unsubstituted aromatic carbon. |

| Aromatic C-5 | ~114 | Shielded by the adjacent ethoxy group. |

| Methoxy (-OCH₃) | ~52 | Typical shift for a methyl ester carbon.[2] |

| Ethoxy (-OCH₂) | ~64 | Methylene carbon adjacent to oxygen. |

| Ethoxy (-CH₃) | ~15 | Aliphatic methyl carbon. |

Expert Insight: The chemical shifts of sp² hybridized carbons generally appear between 110 and 220 ppm, while sp³ hybridized carbons are found between 0 and 90 ppm.[3] The carbonyl carbon is the most de-shielded due to the direct attachment of two electronegative oxygen atoms.

Experimental Protocol for NMR Data Acquisition

Figure 2: General workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl 3-chloro-4-ethoxybenzoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Parameters: Employ a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of about 240 ppm. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3000-3100 | C-H stretch (aromatic) | Medium |

| ~2850-2980 | C-H stretch (aliphatic -CH₃, -CH₂) | Medium-Strong |

| ~1720 | C=O stretch (ester) | Strong, Sharp |

| ~1600, ~1500 | C=C stretch (aromatic ring) | Medium |

| ~1250 | C-O stretch (ester, aryl ether) | Strong |

| ~1040 | C-O stretch (ester, aryl ether) | Strong |

| ~750-850 | C-Cl stretch | Medium-Strong |

Trustworthiness of Assignments: The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the ester group, expected around 1720 cm⁻¹. The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹ further confirms the presence of the ester and ether functionalities.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid methyl 3-chloro-4-ethoxybenzoate sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₁₁ClO₃ is 214.64 g/mol .[1] In mass spectrometry, we expect to see a molecular ion peak at m/z = 214. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be an M+2 peak at m/z = 216 with about one-third the intensity of the M⁺ peak.

-

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that leads to extensive fragmentation.

| m/z Value | Proposed Fragment | Formation Mechanism |

| 183 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 169 | [M - CH₂CH₃]⁺ | Loss of the ethyl radical from the ethoxy group. |

| 155 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 141 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from a fragment. |

digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺˙\nm/z = 214/216"]; F1 [label="[M - OCH₃]⁺\nm/z = 183/185"]; F2 [label="[M - C₂H₅]⁺\nm/z = 185/187"]; F3 [label="[M - COOCH₃]⁺\nm/z = 155/157"]; M -> F1 [label="- •OCH₃"]; M -> F2 [label="- •C₂H₅"]; M -> F3 [label="- •COOCH₃"];

}

Figure 3: Predicted major fragmentation pathways for Methyl 3-chloro-4-ethoxybenzoate in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). The GC will separate the analyte from any impurities. The oven temperature program should be optimized to ensure good peak shape and separation.

-

Mass Spectrometry (MS): The eluent from the GC column is directed into the ion source of the mass spectrometer (typically an electron ionization source).

-

Data Acquisition: The mass spectrometer is set to scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments as they elute from the GC.

Conclusion

This guide provides a detailed, predicted spectroscopic profile for methyl 3-chloro-4-ethoxybenzoate based on fundamental principles and comparative data. The expected ¹H and ¹³C NMR spectra will be defined by the distinct electronic effects of the chloro, ethoxy, and methyl ester substituents. The IR spectrum will be dominated by a strong carbonyl absorption, and the mass spectrum will confirm the molecular weight and show characteristic fragmentation patterns related to the ester and ether groups. These data and protocols serve as a valuable resource for any researcher working on the synthesis, identification, or analysis of this compound.

References

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

PubChem. Methyl 3-Chloro-4-methylbenzoate. Available at: [Link]

-

PubChem. Methyl 4-ethoxybenzoate. Available at: [Link]

-

PubChem. Methyl 4-ethoxy-3-methoxybenzoate. Available at: [Link]

-

PubChem. Ethyl 3-chloro-4-methylbenzoate. Available at: [Link]

-

Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. EI mass spectra for the regioisomeric methyl ethoxybenzoates. Available at: [Link]

-

NIST WebBook. Methyl 4-chloro-3-methylbenzoate. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-4-ethoxybenzoate

This guide provides a comprehensive overview of the synthetic routes for preparing Methyl 3-chloro-4-ethoxybenzoate, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various starting materials and synthetic strategies, complete with experimental protocols and comparative analysis.

Introduction

Methyl 3-chloro-4-ethoxybenzoate is a crucial building block in the synthesis of a variety of biologically active molecules. Its substituted benzene ring structure makes it a versatile intermediate for introducing the 3-chloro-4-ethoxyphenyl moiety into larger, more complex molecules. The strategic placement of the chloro, ethoxy, and methyl ester groups allows for a range of subsequent chemical transformations, making it a valuable precursor in medicinal chemistry and material science. This guide will delve into the primary synthetic pathways for this compound, providing practical insights into the selection of starting materials and reaction conditions.

Synthetic Pathways and Starting Materials

The synthesis of Methyl 3-chloro-4-ethoxybenzoate can be approached from several different starting materials. The choice of a particular route often depends on the availability and cost of the starting materials, as well as the desired scale and purity of the final product. The most common strategies involve the synthesis of the core intermediate, 3-chloro-4-ethoxybenzoic acid, followed by its esterification.

Route 1: Synthesis from 3-Chloro-4-hydroxybenzoic Acid

This is one of the most direct and widely employed routes for the synthesis of 3-chloro-4-ethoxybenzoic acid, the immediate precursor to the target molecule.[1] The synthesis involves two key steps: the ethylation of the phenolic hydroxyl group and the subsequent esterification of the carboxylic acid.

Step 1: Ethylation of 3-Chloro-4-hydroxybenzoic Acid to 3-Chloro-4-ethoxybenzoic Acid

The ethylation of the hydroxyl group is typically achieved via a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile to attack an ethylating agent.

-

Reaction Mechanism: The reaction proceeds through the deprotonation of the phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide ion. This is followed by a nucleophilic attack of the phenoxide on an ethylating agent, such as diethyl sulfate or ethyl bromide, to yield 3-chloro-4-ethoxybenzoic acid.[2]

Experimental Protocol: Synthesis of 3-Chloro-4-ethoxybenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

-

Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

Addition of Ethylating Agent: Slowly add diethyl sulfate or ethyl bromide (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The solvent is then removed under reduced pressure.

-

Purification: The crude product is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the 3-chloro-4-ethoxybenzoic acid. The precipitate is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Step 2: Esterification of 3-Chloro-4-ethoxybenzoic Acid to Methyl 3-chloro-4-ethoxybenzoate

The final step is the esterification of the carboxylic acid to the methyl ester. Fischer esterification is a common method for this transformation.[3]

-

Reaction Mechanism: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.[4]

Experimental Protocol: Synthesis of Methyl 3-chloro-4-ethoxybenzoate

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-ethoxybenzoic acid (1 equivalent) in an excess of methanol.

-

Addition of Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl 3-chloro-4-ethoxybenzoate. The product can be further purified by column chromatography or distillation.

Route 2: Synthesis from Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

An alternative route starts from the readily available and bio-based vanillic acid.[5] This pathway is more complex, involving multiple steps to introduce the chloro group and convert the methoxy group to an ethoxy group.

Step 1: Chlorination of Vanillic Acid

The introduction of a chlorine atom at the 3-position of the benzene ring is a key transformation. This can be achieved through electrophilic aromatic substitution.

Step 2: Conversion of Methoxy to Hydroxy Group (O-Demethylation)

The methoxy group needs to be converted to a hydroxyl group before ethylation. This can be achieved using strong acids like HBr or Lewis acids like BBr₃.

Step 3: Ethylation of the Hydroxyl Group

Similar to Route 1, the newly formed hydroxyl group is then ethylated using a Williamson ether synthesis.

Step 4: Esterification of the Carboxylic Acid

The final step is the esterification of the carboxylic acid to the methyl ester, as described in Route 1.

While this route is longer, the use of a renewable starting material like vanillic acid can be an advantage in certain applications.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: From 3-Chloro-4-hydroxybenzoic Acid | Route 2: From Vanillic Acid |

| Number of Steps | 2 | 4+ |

| Starting Material Availability | Readily available | Readily available from natural sources |

| Overall Yield | Generally higher | Generally lower due to multiple steps |

| Process Complexity | Relatively simple and straightforward | More complex with multiple intermediates |

| Atom Economy | Good | Moderate |

| Key Advantages | High efficiency, direct route | Use of a renewable starting material |

| Key Disadvantages | Relies on a halogenated starting material | Longer synthesis, potentially lower overall yield |

Visualization of Synthetic Pathways

Diagram 1: Synthesis from 3-Chloro-4-hydroxybenzoic Acid

Caption: Synthetic pathway from 3-Chloro-4-hydroxybenzoic Acid.

Diagram 2: Synthesis from Vanillic Acid

Caption: Multi-step synthesis from Vanillic Acid.

Conclusion

The synthesis of Methyl 3-chloro-4-ethoxybenzoate can be effectively achieved through multiple synthetic routes. The choice of the most suitable pathway depends on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of production, and the overall process efficiency. The direct, two-step synthesis from 3-chloro-4-hydroxybenzoic acid is often preferred for its simplicity and higher yields. However, the route starting from vanillic acid presents a more sustainable option by utilizing a renewable feedstock. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.

-

vanillic acid. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

-

3-Chloro-4-hydroxybenzoic acid. (n.d.). AOBChem USA. Retrieved January 13, 2026, from [Link]

-

Exploring the Chemical Synthesis Pathways of 4-Chloro-3-hydroxybenzoic Acid. (n.d.). AOBChem. Retrieved January 13, 2026, from [Link]

-

Preparation of 3-amino-4-hydroxybenzoic acids. (n.d.). European Patent Office. Retrieved January 13, 2026, from [Link]

- Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (n.d.). Google Patents.

- Esterification of hydroxybenzoic acids. (n.d.). Google Patents.

-

esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

-

Esterification in acidic conditions-Carboxylic Acid to Ester mechanism. (2021, April 8). YouTube. Retrieved January 13, 2026, from [Link]

- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.

-

Ethyl 3-chloro-4-methylbenzoate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 13, 2026, from [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

Sources

"reaction mechanism for the formation of Methyl 3-chloro-4-ethoxybenzoate"

An In-depth Technical Guide on the Formation of Methyl 3-chloro-4-ethoxybenzoate

Authored for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Perspective

Foreword: The Strategic Importance of Substituted Benzoates

Methyl 3-chloro-4-ethoxybenzoate is more than a mere chemical compound; it is a versatile intermediate and a critical structural motif in medicinal chemistry and materials science. Its carefully arranged substituents—a chloro group, an ethoxy group, and a methyl ester—provide distinct electronic and steric properties, making it a valuable building block for synthesizing complex target molecules, including active pharmaceutical ingredients (APIs). A mastery of its synthesis is fundamental for any research program that relies on this scaffold. This guide provides a comprehensive exploration of the predominant reaction mechanism for its formation, a field-proven experimental protocol, and the analytical validation required for its successful synthesis.

PART 1: The Core Reaction Mechanism: Acid-Catalyzed Esterification

The most direct and industrially scalable method for synthesizing Methyl 3-chloro-4-ethoxybenzoate is the Fischer-Speier Esterification . This reaction involves treating the parent carboxylic acid, 3-chloro-4-ethoxybenzoic acid, with methanol in the presence of a strong acid catalyst.[1] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] Understanding each step of the mechanism is critical for optimizing reaction conditions and maximizing yield.

The mechanism proceeds through six distinct, reversible stages:

-

Catalytic Activation (Protonation): The reaction commences with the protonation of the carbonyl oxygen of the 3-chloro-4-ethoxybenzoic acid by the acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2][3][4][5]

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the now-activated carbonyl carbon. This addition breaks the carbonyl π-bond, leading to the formation of a key tetrahedral intermediate.[3][6]

-

Proton Transfer (Tautomerization): The tetrahedral intermediate is unstable. A proton is transferred from the oxonium ion (the original methanol hydroxyl group) to one of the other hydroxyl groups. This intramolecular or solvent-mediated transfer converts a poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water).[6][7]

-

Elimination of Water: The intermediate collapses, driven by the reformation of the C=O double bond. This step expels a molecule of water, a thermodynamically favorable process that helps drive the equilibrium forward.[3][7]

-

Deprotonation: The resulting species is a protonated ester. A weak base in the mixture (such as another molecule of methanol or the conjugate base of the catalyst, HSO₄⁻) removes the proton from the carbonyl oxygen.

-

Product Formation & Catalyst Regeneration: This final step yields the target molecule, Methyl 3-chloro-4-ethoxybenzoate, and regenerates the acid catalyst, allowing it to participate in another catalytic cycle.[8]

Visualizing the Mechanism

Caption: Mechanism of Fischer-Speier Esterification for Methyl 3-chloro-4-ethoxybenzoate.

PART 2: Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. The use of excess methanol and an acid catalyst drives the reaction equilibrium towards the product, while the work-up procedure is structured to systematically remove byproducts and unreacted starting materials.

Quantitative Data: Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Purpose |

| 3-chloro-4-ethoxybenzoic acid | C₉H₉ClO₃ | 200.62[9] | 10.0 g | 1.0 | Starting Material |

| Methanol (Anhydrous) | CH₄O | 32.04 | 150 mL | Large Excess | Reagent & Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | Catalytic | Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | Extraction Solvent |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Neutralizing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Experimental Workflow: A Step-by-Step Visualization

Caption: A validated workflow for the synthesis, purification, and analysis of the target ester.

Detailed Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-4-ethoxybenzoic acid (10.0 g). Add anhydrous methanol (150 mL) and stir until the solid dissolves.

-

Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution. An exotherm will be observed.

-

Reflux: Heat the mixture to a gentle reflux (approx. 65-70 °C) and maintain for 4-6 hours.

-

Expertise Insight: The reaction is equilibrium-driven. Using a large excess of methanol as the solvent pushes the equilibrium toward the product side, as per Le Châtelier's principle.[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.[10]

-

-

Work-up - Solvent Removal: Allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

-

Extraction: Transfer the concentrated residue to a 500 mL separatory funnel using diethyl ether (~100 mL).

-

Neutralization: Carefully add saturated sodium bicarbonate solution (~50 mL) to the separatory funnel. Stopper and gently invert, venting frequently to release the CO₂ gas produced. Continue washing with fresh portions of NaHCO₃ solution until gas evolution ceases. This step is critical for removing the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Washing: Wash the organic layer with brine (saturated NaCl solution, ~50 mL) to remove residual water and salts.

-

Drying: Drain the ether layer into an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes.

-

Isolation: Filter the solution to remove the drying agent. Rinse the flask and solid with a small amount of fresh diethyl ether. Concentrate the combined filtrate on a rotary evaporator to yield the crude Methyl 3-chloro-4-ethoxybenzoate, which should solidify upon cooling.

-

Purification: For highest purity, the crude solid should be recrystallized from a suitable solvent system, such as a mixture of ethanol and water.

PART 3: Product Validation and Characterization

The identity and purity of the final product must be rigorously confirmed. The following data provide a benchmark for validation.

| Analytical Technique | Expected Result / Key Feature | Rationale |

| ¹H NMR (CDCl₃) | Signals for: ethoxy group (-CH₂- and -CH₃), three distinct aromatic protons, and a methyl ester singlet (-OCH₃). | Confirms the presence and connectivity of all proton environments in the molecule. |

| ¹³C NMR (CDCl₃) | Resonances for: ester carbonyl carbon (~165 ppm), aromatic carbons, ethoxy carbons, and methyl ester carbon. | Validates the complete carbon skeleton of the target compound. |

| IR Spectroscopy | A strong, sharp absorption peak in the range of 1720-1730 cm⁻¹. | Characteristic stretching frequency for the ester carbonyl (C=O) group. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₁₁ClO₃. | Confirms the molecular formula and weight of the synthesized product. |

References

-

JoVE. (2025-05-22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from JoVE. [Link]

-

Adeola, A. O., et al. (n.d.). Acid-catalyzed esterification mechanism. ResearchGate. Retrieved from ResearchGate. [Link]

-

Master Organic Chemistry. (2022-11-16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry. [Link]

-

Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. Retrieved from Chemguide. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic Chemistry Portal. [Link]

-

MDPI. (2023-05-22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Publication. Retrieved from The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from Wikipedia. [Link]

- Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from Chemistry Steps. [Link]

-

PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

PubChem. (n.d.). Ethyl 3-chloro-4-methylbenzoate. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

YouTube. (2020-08-08). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). Retrieved from YouTube. [Link]

-

YouTube. (2014-04-23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from YouTube. [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. Retrieved from NIST WebBook. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 3-Chloro-4-ethoxybenzoic acid 97 213598-15-3 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Fundamental Reactivity of Methyl 3-chloro-4-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-ethoxybenzoate is a substituted aromatic ester that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its chemical architecture, featuring an electron-rich ethoxy group and an electron-withdrawing chloro substituent on a benzene ring, coupled with a reactive methyl ester functionality, imparts a unique and valuable reactivity profile. Understanding the fundamental reactivity of this compound is paramount for its effective utilization in the synthesis of complex molecular targets. This guide provides an in-depth exploration of the synthesis, key reactions, and spectroscopic properties of Methyl 3-chloro-4-ethoxybenzoate, offering insights for its strategic application in research and development. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring makes it a valuable building block in the synthesis of more complex molecules.[1]

Physicochemical and Spectroscopic Characterization

| Property | Value | Source |

| Molecular Formula | C10H11ClO3 | |

| Molecular Weight | 214.64 g/mol | |

| Appearance | Expected to be a solid or liquid | N/A |

| Melting Point | Not readily available | N/A |

| Boiling Point | Not readily available | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Spectroscopic Analysis (Predicted)

While specific experimental spectra for Methyl 3-chloro-4-ethoxybenzoate are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar compounds.[2][3][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the ester group will likely be the most downfield. The protons on the ring will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with each other.

-

Ethoxy Group (5H): A quartet (CH₂) around δ 4.1 ppm and a triplet (CH₃) around δ 1.4 ppm.

-

Methyl Ester (3H): A singlet around δ 3.9 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the ethoxy group will be significantly upfield, while the carbon attached to the chlorine and the ester group will be downfield.

-

Ethoxy Group (2C): Signals around δ 64 ppm (CH₂) and δ 14 ppm (CH₃).

-

Methyl Ester (1C): A signal around δ 52 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1100-1300 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Synthesis of Methyl 3-chloro-4-ethoxybenzoate

The most direct and common method for the synthesis of Methyl 3-chloro-4-ethoxybenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-ethoxybenzoic acid, with methanol in the presence of an acid catalyst.[5][6][7][8][9][10][11]

Reaction Scheme:

Caption: Fischer Esterification of 3-chloro-4-ethoxybenzoic acid.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-ethoxybenzoic acid and an excess of methanol (which also acts as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed.[5][8]

Core Reactivity

The reactivity of Methyl 3-chloro-4-ethoxybenzoate is governed by three main functional groups: the ester, the chloro substituent, and the activated aromatic ring.

Reactions at the Ester Group

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-ethoxybenzoic acid, under either acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification and is achieved by heating the ester with an excess of water in the presence of a strong acid catalyst. The reaction is an equilibrium process.[9]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields the carboxylate salt, which can then be acidified to obtain the carboxylic acid.[9]

Caption: Hydrolysis pathways for Methyl 3-chloro-4-ethoxybenzoate.

The ester group can be reduced to a primary alcohol, (3-chloro-4-ethoxyphenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction is typically carried out in an anhydrous ether solvent.

Reactions at the Chloro Substituent: Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom on the aromatic ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism. The presence of the electron-withdrawing ester group, particularly at the para position to the chlorine, activates the ring towards nucleophilic attack.

Common nucleophiles that can displace the chloride include:

-

Amines: Reaction with primary or secondary amines can introduce an amino group onto the aromatic ring, a common transformation in the synthesis of pharmaceuticals.

-

Alkoxides: Reaction with alkoxides can be used to introduce a different alkoxy group.

-

Hydroxide: Under forcing conditions, the chloro group can be displaced by a hydroxyl group.

The general mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride ion.

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (SEAr)

The aromatic ring of Methyl 3-chloro-4-ethoxybenzoate is influenced by two competing electronic effects. The ethoxy group is a strongly activating, ortho, para-directing group due to its electron-donating resonance effect. The chloro and methyl ester groups are deactivating and meta-directing (relative to themselves). The overall outcome of an electrophilic aromatic substitution reaction will depend on the specific electrophile and reaction conditions, but substitution is generally directed to the positions ortho and para to the activating ethoxy group.

Applications in Drug Development

Methyl 3-chloro-4-ethoxybenzoate and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. The strategic positioning of the functional groups allows for sequential modifications to build complex molecular scaffolds.

-

Synthesis of Antidepressants: Structurally similar compounds, such as methyl 4-chloro-3-hydroxybenzoate, are used as key intermediates in the synthesis of antidepressants.[12] This highlights the potential of Methyl 3-chloro-4-ethoxybenzoate as a precursor for novel CNS-active compounds.

-

Kinase Inhibitors: The quinazoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The synthesis of gefitinib, an EGFR tyrosine kinase inhibitor, has been reported starting from a structurally related compound, methyl 3-hydroxy-4-methoxybenzoate.[13] This suggests that Methyl 3-chloro-4-ethoxybenzoate could be a valuable starting material for the synthesis of novel kinase inhibitors.

-

General Pharmaceutical Intermediates: Benzoic acid derivatives with methoxy and methyl substituents are recognized as important pharmaceutical intermediates for the synthesis of a range of drugs, including anti-inflammatory and cardiovascular agents.

Safety and Handling

As with all laboratory chemicals, Methyl 3-chloro-4-ethoxybenzoate should be handled with appropriate safety precautions. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 3-chloro-4-ethoxybenzoate is a strategically functionalized aromatic compound with a rich and versatile reactivity profile. Its ester and chloro functionalities provide orthogonal handles for a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic aromatic substitution. The electronically biased aromatic ring also allows for selective electrophilic substitution. These reactive characteristics make it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. A thorough understanding of its fundamental reactivity, as outlined in this guide, is essential for unlocking its full potential as a key synthetic intermediate.

References

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (2022). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

Autech Industry Co.,Ltd. (2025). Sourcing Methyl 3-Chloro-4-methylbenzoate: A Guide for R&D Chemists. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-ethoxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4-chloro-3-methylbenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Methyl 4-chloro-3-hydroxybenzoate in Chemical Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 3-methoxy-4-ethoxybenzoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Methyl 3-chloro-4-ethoxybenzoate in Organic Solvents for Pharmaceutical Research and Development

This guide provides an in-depth exploration of the solubility characteristics of Methyl 3-chloro-4-ethoxybenzoate, a compound of interest in modern drug discovery pipelines. Recognizing the critical role of solubility in formulation, bioavailability, and overall therapeutic efficacy, this document offers a comprehensive framework for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and analyze the expected outcomes based on fundamental physicochemical principles.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences every stage of development, from synthesis and purification to formulation and administration.[1] A thorough understanding of a compound's solubility profile enables informed decisions regarding:

-

Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification, which directly impacts yield, purity, and cost-effectiveness.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental for creating stable and effective dosage forms, including oral solutions, injectables, and topical preparations.

-

Preclinical and Clinical Studies: Consistent and predictable solubility is essential for achieving reliable dosing and pharmacokinetic profiles in in vivo studies.

Methyl 3-chloro-4-ethoxybenzoate, as a substituted benzoic acid ester, presents a unique set of physicochemical properties that govern its interaction with different solvent environments. This guide will provide the necessary tools to systematically investigate and understand these interactions.

Physicochemical Characterization of Methyl 3-chloro-4-ethoxybenzoate

Molecular Structure:

Caption: Molecular structure of Methyl 3-chloro-4-ethoxybenzoate.

Key Physicochemical Properties (Predicted):

| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |

| Molecular Weight | ~214.65 g/mol | Moderate molecular weight, generally favorable for solubility. |

| Polarity | Moderately polar | The presence of an ester and an ether group introduces polarity, while the chlorinated benzene ring is nonpolar. The overall polarity will be a balance of these features. |

| Hydrogen Bonding | Hydrogen bond acceptor | The oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors. |

| Melting Point | Likely a solid at room temperature | Based on similar substituted benzoates, a crystalline solid nature is expected, which will influence the energy required for dissolution. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5-3.5 | This suggests a preference for lipophilic (nonpolar) environments over aqueous ones. |

The interplay of these properties dictates that Methyl 3-chloro-4-ethoxybenzoate will exhibit preferential solubility in solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Its solubility in nonpolar, aliphatic solvents is expected to be lower.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, theoretical models can provide valuable guidance in selecting a suitable range of solvents for screening. The Hansen Solubility Parameters (HSP) model is a powerful tool for predicting the miscibility and solubility of a solute in a solvent based on the principle of "like dissolves like".[2][3][4]

The HSP model decomposes the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by its unique set of (δD, δP, δH) parameters. The closer these parameters are for a solute and a solvent, the higher the likelihood of dissolution. The "distance" (Ra) between a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher affinity.

Caption: Conceptual diagram of Hansen Solubility Parameter distances.

By estimating the HSP values for Methyl 3-chloro-4-ethoxybenzoate (based on group contribution methods) and comparing them to known values for various organic solvents, we can pre-select a range of solvents for experimental validation that are most likely to be effective.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of Methyl 3-chloro-4-ethoxybenzoate. This method is based on the widely accepted shake-flask technique, which is considered the gold standard for equilibrium solubility measurements.[5][6]

Materials and Equipment

-

Methyl 3-chloro-4-ethoxybenzoate (purity >98%)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh an excess amount of Methyl 3-chloro-4-ethoxybenzoate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to confirm the required duration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of Methyl 3-chloro-4-ethoxybenzoate. A calibration curve prepared with standards of known concentrations must be used for quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Analysis and Interpretation of Solubility Data

The experimentally determined solubility values should be tabulated for easy comparison across the different solvents.

Table 1: Expected Solubility of Methyl 3-chloro-4-ethoxybenzoate in Common Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility (mg/mL) |

| Hexane | 1.88 | < 1 (Low) |

| Toluene | 2.38 | 10 - 50 (Moderate) |

| Dichloromethane | 9.08 | > 100 (High) |

| Ethyl Acetate | 6.02 | > 100 (High) |

| Acetone | 20.7 | > 100 (High) |

| Ethanol | 24.5 | 50 - 100 (Moderate to High) |

| Methanol | 32.7 | 50 - 100 (Moderate to High) |

Interpretation:

-

High Solubility in Polar Aprotic Solvents: High solubility is anticipated in solvents like dichloromethane, ethyl acetate, and acetone. These solvents can engage in strong dipole-dipole interactions with the ester and chloro functional groups of the solute.

-

Moderate to High Solubility in Alcohols: Solvents like ethanol and methanol are polar and can act as hydrogen bond donors to the oxygen atoms of the solute, facilitating dissolution. However, their strong self-association through hydrogen bonding might slightly reduce their effectiveness compared to polar aprotic solvents.

-

Low Solubility in Nonpolar Solvents: The solubility in nonpolar solvents like hexane is expected to be poor. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of Methyl 3-chloro-4-ethoxybenzoate in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can efficiently map the solubility profile of this compound, a critical step in its development as a potential therapeutic agent. The insights gained from these studies will enable the rational selection of solvent systems for synthesis, purification, and formulation, ultimately accelerating the path from discovery to clinical application.

Future work should focus on expanding the range of solvents tested, including biocompatible solvents and co-solvent systems, and investigating the temperature dependence of solubility to construct a complete thermodynamic profile of the dissolution process.

References

-

PubChem. (n.d.). Ethyl 3-chloro-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-ethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethylparaben. National Center for Biotechnology Information. Retrieved from [Link]

-

ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Retrieved from [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Ethyl Paraben. Retrieved from [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Fael, H., & Rahimpour, E. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Pharmaceutical Investigation, 46(5), 417-425. Retrieved from [Link]

-

Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethylparaben (CAS 120-47-8). Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Rizk, N., & Mobley, D. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7546-7597. Retrieved from [Link]

-

UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Retrieved from [Link]

-

Frizzo, H. R., & Martins, M. A. R. (2012). Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures. Journal of Chemical & Engineering Data, 57(9), 2467-2474. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

-

Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. Retrieved from [Link]

-

California State University, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 4-ethoxybenzoate (HMDB0059898). Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYLPARABEN. Retrieved from [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

-

Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-ethoxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"structural elucidation of Methyl 3-chloro-4-ethoxybenzoate"

An In-Depth Technical Guide to the Structural Elucidation of Methyl 3-chloro-4-ethoxybenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the definitive structural elucidation of Methyl 3-chloro-4-ethoxybenzoate (C₁₀H₁₁ClO₃). Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction and Strategic Overview

Methyl 3-chloro-4-ethoxybenzoate is a substituted benzoate ester, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[1] Accurate and unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final product.

The structural elucidation of an unknown organic compound is a systematic process of piecing together molecular fragments.[2][3] Our strategy employs a multi-technique approach, where each analytical method provides a unique and complementary piece of the structural puzzle. We will begin by determining the molecular formula and degree of unsaturation using mass spectrometry. Subsequently, infrared spectroscopy will identify the key functional groups present. The core of the elucidation will be driven by a suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation techniques, which will definitively establish the connectivity of the atomic framework.

Caption: Overall workflow for the structural elucidation of Methyl 3-chloro-4-ethoxybenzoate.

Molecular Formula and Degree of Unsaturation

Technique: High-Resolution Mass Spectrometry (HRMS)

The first step in any structural elucidation is to determine the molecular formula.[4][5] HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of a unique elemental composition.

For Methyl 3-chloro-4-ethoxybenzoate (C₁₀H₁₁ClO₃), the expected monoisotopic mass is 214.0448 Da. A critical diagnostic feature is the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern in the mass spectrum, with two molecular ion peaks: [M]⁺ at m/z 214 and [M+2]⁺ at m/z 216, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. The observation of this pattern is strong evidence for the presence of a single chlorine atom in the molecule.

Degree of Unsaturation: Once the molecular formula (C₁₀H₁₁ClO₃) is confirmed, the degree of unsaturation (DoU) can be calculated to determine the total number of rings and/or multiple bonds.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (11/2) - (1/2) + (0/2) DoU = 11 - 5.5 - 0.5 = 5

A degree of unsaturation of 5 is consistent with a substituted benzene ring (which accounts for 4 DoU: one ring and three double bonds) and one additional double bond, characteristic of a carbonyl group (C=O) from the ester.

Functional Group Identification

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Table 1: Key IR Absorption Bands for Methyl 3-chloro-4-ethoxybenzoate

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Implication |

| ~1725 | Strong | C=O stretch | Ester carbonyl group |

| ~1600, ~1480 | Medium | C=C stretches | Aromatic ring |

| ~1250, ~1100 | Strong | C-O stretches | Ester and ether linkages |

| ~3000-2850 | Medium | C-H stretches | sp³ C-H (Alkyl groups) |

| >3000 | Weak | C-H stretches | sp² C-H (Aromatic ring) |

| ~800-600 | Medium | C-Cl stretch | Chloro substituent |

The presence of a strong absorption around 1725 cm⁻¹ is highly indicative of an ester carbonyl group. The strong bands in the 1250-1100 cm⁻¹ region correspond to the C-O stretching vibrations of both the ester and the ethoxy ether group. The combination of these signals provides compelling evidence for the methyl ester and ethoxy functionalities.[6]

Proton Environment Analysis (¹H NMR)

Technique: ¹H Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For Methyl 3-chloro-4-ethoxybenzoate, we expect signals corresponding to the aromatic protons, the ethoxy group protons, and the methyl ester protons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.95 | d | 1H | ~2.0 | H-2 | Ortho to electron-withdrawing ester group, deshielded. Meta-coupled to H-6. |

| ~7.85 | dd | 1H | ~8.5, 2.0 | H-6 | Ortho to electron-withdrawing Cl group. Ortho-coupled to H-5 and meta-coupled to H-2. |

| ~6.90 | d | 1H | ~8.5 | H-5 | Ortho to strongly electron-donating ethoxy group, shielded. Ortho-coupled to H-6. |

| ~4.15 | q | 2H | ~7.0 | -OCH₂CH₃ | Methylene protons adjacent to an oxygen atom. Coupled to the methyl group. |

| ~3.90 | s | 3H | N/A | -COOCH₃ | Methyl ester protons, singlet as there are no adjacent protons. |

| ~1.45 | t | 3H | ~7.0 | -OCH₂CH₃ | Methyl protons coupled to the adjacent methylene group. |

The substitution pattern on the aromatic ring is the key determinant of the observed chemical shifts and coupling patterns. The powerful electron-donating effect of the ethoxy group at C-4 causes a significant upfield (shielding) shift for the ortho proton (H-5). Conversely, the electron-withdrawing ester and chloro groups deshield the protons ortho and para to them (H-2 and H-6).[7][8]

Carbon Skeleton Analysis (¹³C NMR & DEPT)

Technique: ¹³C Nuclear Magnetic Resonance and DEPT (Distortionless Enhancement by Polarization Transfer)

¹³C NMR reveals the number of unique carbon environments in the molecule. The DEPT experiment further clarifies the type of each carbon atom (CH₃, CH₂, CH, or quaternary C).

Table 3: Predicted ¹³C NMR and DEPT Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~166.0 | None | C=O | Ester carbonyl carbon, highly deshielded.[9] |

| ~158.0 | None | C-4 | Aromatic carbon bonded to the highly electron-donating ethoxy group. |

| ~132.5 | Up (CH) | C-6 | Aromatic CH. |

| ~130.0 | Up (CH) | C-2 | Aromatic CH. |

| ~125.0 | None | C-1 | Quaternary aromatic carbon attached to the ester group. |

| ~123.0 | None | C-3 | Aromatic carbon bonded to chlorine. |

| ~112.0 | Up (CH) | C-5 | Aromatic CH, shielded by the adjacent ethoxy group. |

| ~64.5 | Down (CH₂) | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| ~52.0 | Up (CH₃) | -COOCH₃ | Methyl carbon of the ester group.[10] |

| ~14.5 | Up (CH₃) | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

The combination of the broadband ¹³C spectrum (showing 10 distinct signals) and the DEPT-135 spectrum (identifying 3 CH, 1 CH₂, 2 CH₃, and 4 quaternary carbons) provides a complete census of the carbon skeleton, which perfectly matches the proposed structure.

Connectivity Confirmation (2D NMR)

While 1D NMR provides essential information about individual atoms, 2D NMR experiments are required to unambiguously connect these pieces.[11]

COSY (COrrelation SpectroscopY)

The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

Caption: Key COSY correlations expected for Methyl 3-chloro-4-ethoxybenzoate.

Expected Correlations:

-

A strong cross-peak between the signals at ~4.15 ppm (-OCH₂-) and ~1.45 ppm (-CH₃), confirming the ethoxy fragment.

-

A cross-peak between the aromatic protons at ~7.85 ppm (H-6) and ~6.90 ppm (H-5), confirming their ortho relationship.

-

A weaker cross-peak may be visible between ~7.85 ppm (H-6) and ~7.95 ppm (H-2), corresponding to their meta coupling.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[12][13] This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

Expected Correlations:

-

δH ~7.95 ppm (H-2) will correlate with δC ~130.0 ppm (C-2).

-

δH ~7.85 ppm (H-6) will correlate with δC ~132.5 ppm (C-6).

-

δH ~6.90 ppm (H-5) will correlate with δC ~112.0 ppm (C-5).

-

δH ~4.15 ppm (-OCH₂-) will correlate with δC ~64.5 ppm (-OCH₂-).

-

δH ~3.90 ppm (-COOCH₃) will correlate with δC ~52.0 ppm (-COOCH₃).

-

δH ~1.45 ppm (-OCH₂CH₃) will correlate with δC ~14.5 ppm (-OCH₂CH₃).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for final structure confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations).[14][15] This allows us to connect the isolated spin systems and assign the quaternary carbons.

Caption: Crucial HMBC correlations for assembling the molecular structure.

Key Diagnostic Correlations:

-

Ester Group Placement: The methyl ester protons (H₃C-O, ~3.90 ppm) will show a strong correlation to the carbonyl carbon (C=O, ~166.0 ppm). The aromatic proton H-2 (~7.95 ppm) will also show a three-bond correlation to this carbonyl carbon, definitively linking the ester group to C-1.

-

Ethoxy Group Placement: The methylene protons of the ethoxy group (-OCH₂-, ~4.15 ppm) will show a three-bond correlation to the aromatic carbon C-4 (~158.0 ppm), confirming the position of this substituent.

-

Substituent Arrangement:

-

The aromatic proton H-5 (~6.90 ppm) will show correlations to C-4, C-3, and C-1. The correlation to the chlorine-bearing carbon (C-3) is critical for confirming the relative positions of the ethoxy and chloro groups.

-

The aromatic proton H-6 (~7.85 ppm) will show correlations to C-4 and C-2, bridging the top and bottom halves of the ring.

-

The aromatic proton H-2 (~7.95 ppm) will correlate to C-6 and C-4, further confirming the overall substitution pattern.

-

Summary and Conclusion

The collective data from mass spectrometry, infrared spectroscopy, and a full suite of 1D and 2D NMR experiments provides unequivocal evidence for the structure of Methyl 3-chloro-4-ethoxybenzoate. HRMS established the molecular formula C₁₀H₁₁ClO₃ and the presence of a single chlorine atom. FTIR confirmed the presence of ester, ether, and aromatic functionalities. ¹H and ¹³C NMR provided a complete inventory of all proton and carbon environments. Finally, COSY, HSQC, and particularly HMBC experiments connected these individual components, confirming the 1,3,4-substitution pattern on the benzene ring and the precise placement of the methyl ester, chloro, and ethoxy groups. The self-consistency across all datasets imparts high confidence in the final structural assignment.

Experimental Protocols

General: All solvents used for sample preparation should be of high purity (e.g., deuterated solvents for NMR with low residual water).

1. High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire data using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C{¹H} NMR Acquisition: Acquire data using a standard proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower sensitivity of the ¹³C nucleus.

-

2D NMR (COSY, HSQC, HMBC) Acquisition: Utilize standard, vendor-provided pulse sequences. Optimize key parameters, such as the evolution delays in HSQC and HMBC, based on typical one-bond (~145 Hz) and long-range (~8 Hz) J(C,H) coupling constants, respectively.[13]

References

- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). PubMed.